molecular formula C16H11BrF3N3O4 B11656372 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11656372
M. Wt: 446.17 g/mol
InChI Key: WIENPVCVNMAYIC-ODCIPOBUSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a brominated hydroxyphenyl group and a nitro-substituted trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-nitro-4-(trifluoromethyl)phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the hydroxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-chloro-4-(trifluoromethyl)phenyl]acetohydrazide
  • **N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-methyl-4-(trifluoromethyl)phenyl]acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the presence of both a brominated hydroxyphenyl group and a nitro-substituted trifluoromethylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11BrF3N3O4

Molecular Weight

446.17 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H11BrF3N3O4/c17-12-3-4-14(24)10(5-12)8-21-22-15(25)6-9-1-2-11(16(18,19)20)7-13(9)23(26)27/h1-5,7-8,24H,6H2,(H,22,25)/b21-8+

InChI Key

WIENPVCVNMAYIC-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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